1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine

Description

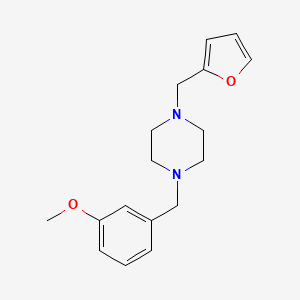

1-(2-Furylmethyl)-4-(3-methoxybenzyl)piperazine is a piperazine derivative featuring a furylmethyl group at the N1 position and a 3-methoxybenzyl moiety at the N4 position. Piperazine derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and neuropharmacological activities.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-20-16-5-2-4-15(12-16)13-18-7-9-19(10-8-18)14-17-6-3-11-21-17/h2-6,11-12H,7-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAPZHVCQZZDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Furylmethyl)-4-(3-methoxybenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of piperazine with aromatic substituents, which are known to enhance pharmacological properties. This article provides a detailed overview of its biological activity, including findings from various studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring with a furylmethyl group and a methoxybenzyl group, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including:

- Antimicrobial Activity : Research indicates that piperazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving necroptosis and apoptosis pathways . The structure-activity relationship suggests that modifications to the piperazine scaffold can enhance cytotoxicity against specific cancer types.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups on the piperazine ring significantly influences biological activity. For instance:

- Substituents : The introduction of halogen atoms or methoxy groups on the aromatic rings enhances the binding affinity to target receptors, which is crucial for anticancer activity .

- Cytotoxicity : Compounds similar to this compound have shown varying levels of cytotoxicity against different cancer cell lines, such as HeLa and A549, with IC50 values indicating their potency .

Case Studies

Several case studies highlight the efficacy of piperazine derivatives in clinical settings:

- Antileukemic Activity : A study investigated a related piperazine compound that demonstrated significant antileukemic effects in K562 leukemic cells. The mechanism involved necroptotic signaling pathways, suggesting that similar mechanisms may be applicable to this compound .

- Cytotoxicity Against Solid Tumors : Research on related compounds showed promising results against solid tumors, with one derivative exhibiting an IC50 value of 0.12 µM in A549 cell lines, indicating its potential as a therapeutic agent in lung cancer treatment .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Key Observations :

- Furylmethyl vs.

- 3-Methoxybenzyl vs. 2-Methoxyphenyl () : The 3-methoxy position on benzyl may offer better steric compatibility with hydrophobic enzyme pockets than ortho-substituted methoxyphenyl groups.

- Furylmethyl vs. Nitrobenzyl () : The nitro group in nitrobenzyl derivatives enhances electron-withdrawing effects, critical for dopamine receptor binding, whereas the furylmethyl group’s electron-rich nature may favor interactions with serotonin or opioid receptors .

Pharmacological and Physicochemical Properties

Key Insights :

- The compound’s moderate lipophilicity (predicted LogP ~2.8) suggests balanced blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

- Compared to cytotoxic 4-chlorobenzhydryl derivatives (), the furylmethyl group may reduce nonspecific cytotoxicity while retaining bioactivity .

Research Findings from Structural Analogs

Anticancer Activity

Piperazine derivatives with benzoyl or chlorobenzhydryl groups (e.g., ) exhibit cytotoxicity via apoptosis induction (IC50: 1–10 μM). The furylmethyl group’s heterocyclic structure may modulate selectivity toward cancer cells by interacting with redox-sensitive pathways .

Neuropharmacological Potential

- Dopamine D2 Receptor: Nitrobenzyl-substituted piperazines () show nanomolar affinity (Ki < 10 nM), suggesting that electron-withdrawing groups enhance receptor binding. The furylmethyl group’s electron density may instead favor serotonin receptor interactions .

- Sigma-1 Receptor : SA4503 () highlights the importance of phenethyl and methoxy groups for Sigma-1 agonism. The 3-methoxybenzyl group in the target compound could mimic these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.